gamma-Butyrolactone-13C4
Description
Chemical Identity and Isotopic Labeling Significance
Gamma-butyrolactone-13C4 (CAS: 848486-92-0) has the molecular formula $$ ^{13}C4H6O_2 $$, with a molecular weight of 90.06 g/mol. The isotopic enrichment of 99 atom % 13C ensures minimal natural abundance interference, making it indispensable in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
The substitution of 12C with 13C alters the compound’s nuclear spin properties, enabling precise tracking in metabolic pathways. For example, studies using 13C-labeled gamma-butyrolactone have elucidated its role as a precursor to gamma-aminobutyric acid (GABA) and gamma-hydroxybutyric acid (GHB) in neurological systems. In forensic science, carbon isotope ratio mass spectrometry (IRMS) leverages 13C signatures to trace the synthetic origins of gamma-butyrolactone, distinguishing between production pathways (e.g., Reppe process vs. maleic anhydride hydrogenation).
Structural Characteristics and Nomenclature
Structurally, this compound consists of a tetrahydrofuran ring with a ketone group at position 2. The 13C atoms are incorporated into the lactone ring, as shown in its SMILES notation: O=[13C]1[13CH2][13CH2][13CH2]O1. The IUPAC name, 2,3,4,5-13C4-oxolan-2-one, reflects this isotopic distribution.
Key spectroscopic features include:
- 13C NMR : Distinct peaks at 177.5 ppm (carbonyl carbon), 68.2 ppm (C-2), 31.8 ppm (C-3), and 22.4 ppm (C-4).
- Infrared (IR) : Strong absorption at 1770 cm⁻¹ (C=O stretch) and 1170 cm⁻¹ (C-O-C asymmetric stretch).
The 13C labeling induces splitting patterns in NMR spectra, such as doublets for adjacent labeled carbons, which are absent in the unlabeled analog. This property aids in resolving complex metabolic mixtures.
Historical Context in Stable Isotope Research
The use of 13C-labeled compounds emerged in the mid-20th century, driven by advances in NMR and MS technologies. This compound gained prominence in the 1990s as a tracer for studying GABAergic and GHBergic systems. For instance, intracerebroventricular administration of 13C-labeled GABA in rats demonstrated its conversion to GHB via GABA transaminase, highlighting metabolic flux in neural tissues.
In the 2000s, forensic scientists began employing 13C isotopic analysis to combat illicit gamma-butyrolactone distribution. By correlating δ13C values with synthetic routes (e.g., Chinese vs. German production methods), researchers could identify geographic origins and manufacturing processes. This approach revealed δ13C ranges from −23.1‰ to −45.8‰, with distillation having negligible isotopic fractionation.
Recent applications include kinetic isotope effect (KIE) studies, where 13C labeling clarifies reaction mechanisms in lactone ring-opening polymerizations. Such work underscores this compound’s versatility in both fundamental and applied research.
Properties
IUPAC Name |
(2,3,4,5-13C4)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2/i1+1,2+1,3+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJRWHAVMIAJKC-JCDJMFQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH2][13C](=O)O[13CH2]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745818 | |
| Record name | (~13~C_4_)Oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.060 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848486-92-0 | |
| Record name | (~13~C_4_)Oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 848486-92-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Catalyst Composition and Activation
The dehydrogenation of 1,4-butanediol (BDO) to GBL is a well-established industrial process, optimized for high yield and selectivity. For isotopic synthesis, 1,4-butanediol-13C4 serves as the labeled precursor. The catalyst system described in US5210229A employs copper (Cu), chromium (Cr), manganese (Mn) or barium (Ba), and sodium (Na) or potassium (K). This multicomponent catalyst achieves 97–99% selectivity for GBL by suppressing dehydration side reactions (e.g., tetrahydrofuran formation).
Catalyst Pre-Reduction:
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The catalyst is activated via a stepwise reduction process in an inert gas (e.g., nitrogen) containing 0.1–1% hydrogen.
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Temperature is gradually increased from <40°C to 180–250°C to prevent excessive exothermic reactions (ΔT ≤5°C).
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This pre-treatment enhances catalyst activity and longevity, critical for handling expensive 13C-labeled substrates.
Reaction Conditions and Kinetics
The reaction is conducted in a fixed-bed reactor under gaseous-phase conditions:
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Temperature: 190–270°C (optimal range for minimizing side reactions).
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Pressure: 0.5–4 kg/cm²G to favor dehydrogenation equilibrium.
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Gas Hourly Space Velocity (GHSV): 1,000–3,000 hr⁻¹ for efficient contact time.
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Hydrogen-to-BDO Ratio: 2–6 mol/mol to maintain gaseous state and prevent coking.
Performance Data:
| Temperature (°C) | BDO Conversion (%) | GBL Selectivity (%) | THF Selectivity (%) |
|---|---|---|---|
| 230 | 91.39 | 98.98 | 0.14 |
| 270 | 99.49 | 97.93 | 0.17 |
At 270°C, near-complete conversion of BDO-13C4 is achieved with >97% selectivity for GBL-13C4, demonstrating the method’s suitability for isotopic synthesis.
Modular Isotopomer Synthesis via Wittig Olefination
Strategic 13C Labeling Routes
The modular approach reported in ACS Chemical Biology enables precise 13C incorporation at specific positions. While originally designed for gamma-hydroxybutyric acid (GHB), this method is adaptable to GBL-13C4 synthesis via lactonization. Two key routes are outlined:
Route A (Scheme 1A):
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Starting Material: Glycolaldehyde dimer (13C-labeled at C-1 and C-2).
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Wittig Reaction: React with 13C-labeled Wittig reagent (e.g., Ph3P=CHCO2Et) to form α,β-unsaturated ester.
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Hydrogenation: Catalytic hydrogenation yields 13C-labeled 4-hydroxybutyrate.
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Lactonization: Acid-catalyzed cyclization produces GBL-13C4.
Route B (Scheme 1B):
Yield and Isotopic Purity
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Route A: 75% overall yield for [1,2-13C2]-GBL.
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Route B: 55% overall yield for [1,2,3-13C3]-GBL.
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Full 13C4 labeling requires iterative applications or hybrid strategies, potentially reducing yields to 40–50% due to additional purification steps.
Alternative Synthetic Pathways
Hydrogenation of Maleic Anhydride-13C4
Maleic anhydride-13C4 can be hydrogenated to succinic anhydride-13C4, which is subsequently reduced to BDO-13C4. This intermediate is then dehydrogenated to GBL-13C4 as described in Section 1. While theoretically viable, this route involves multiple steps, increasing the risk of isotopic dilution.
Oxidative Dehydrogenation
Palladium- or silver-based catalysts enable oxidative dehydrogenation of BDO-13C4. However, this method suffers from lower selectivity (<90%) and higher byproduct formation compared to Cu-Cr systems.
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity (%) | Isotopic Fidelity | Scalability |
|---|---|---|---|---|
| Catalytic Dehydrogenation | 99 | 98 | High | Industrial |
| Modular Synthesis | 50 | >99 | Very High | Lab-scale |
| Maleic Anhydride Route | 70 | 85 | Moderate | Limited |
Catalytic dehydrogenation is optimal for large-scale GBL-13C4 production, whereas modular synthesis offers superior isotopic precision for research applications.
Optimization Strategies for Isotopic Synthesis
Catalyst Modifications
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Alkali Metal Doping: Sodium/potassium inclusion neutralizes acidic catalyst sites, reducing dehydration byproducts (e.g., tetrahydrofuran) and enhancing GBL-13C4 yield.
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Mn/Ba Promoters: Improve catalyst reducibility and thermal stability, crucial for maintaining activity under high-temperature 13C4 synthesis conditions.
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to 1,4-butanediol using hydrogenation reactions in the presence of a catalyst.
Substitution: Gamma-butyrolactone can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a copper or nickel catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Succinic acid, maleic acid.
Reduction: 1,4-butanediol.
Substitution: Various gamma-butyrolactone derivatives.
Scientific Research Applications
Scientific Research Applications
1.1 Neuropharmacology
GBL is known for its effects on the central nervous system and has been studied for its neuroprotective properties. Research indicates that low doses of GBL can alter the progression of forebrain ischemia in experimental models, showing potential for therapeutic use in stroke management. In studies involving rats, GBL treatment resulted in reduced neuronal tissue loss compared to untreated controls, suggesting its neuroprotective capabilities during ischemic events .
1.2 Mechanistic Studies
The lactone moiety in GBL allows it to interact with various biological targets, including PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which plays a role in metabolic regulation and addiction pathways. This interaction suggests that GBL may serve as a mediator in the effects of gamma-hydroxybutyric acid (GHB) and could lead to novel therapeutic strategies for substance use disorders .
1.3 Toxicology and Safety Studies
GBL's safety profile has been extensively evaluated through chronic toxicity studies in animal models. Research has shown that while high doses can lead to adverse effects, such as systemic hypertension and metabolic acidosis, lower doses have demonstrated a favorable safety profile with no significant increase in tumor incidence over extended periods . These findings are crucial for understanding the compound's risk-benefit ratio in therapeutic contexts.
Pharmaceutical Applications
2.1 Drug Development
GBL serves as a precursor for several pharmaceutical compounds, including GHB, which is used in the treatment of narcolepsy and as an anesthetic. The conversion of GBL to GHB allows researchers to explore its pharmacological effects further, leading to potential new applications in sleep disorders and muscle relaxation therapies .
2.2 Supplement Industry
In the sports and fitness industry, GBL is marketed as a supplement purported to enhance performance and promote muscle recovery. Its role as a relaxant and potential hormone modulator makes it attractive for athletes seeking recovery aids .
Agrochemical Applications
3.1 Plant Growth Regulators
GBL is utilized in the formulation of plant growth regulators due to its ability to influence plant metabolism positively. Its application helps enhance growth rates and crop yields by modulating hormonal pathways within plants .
3.2 Organic Agrochemicals
The increasing demand for organic farming practices has led to a rise in the use of GBL as an environmentally friendly alternative to synthetic pesticides and herbicides. Its efficacy in controlling pests while minimizing chemical residues aligns with modern agricultural practices focused on sustainability .
Industrial Applications
4.1 Solvent Properties
GBL is widely used as a solvent in various industries due to its excellent solvating properties for polymers and resins. It finds applications in:
- Electronics: As an electrolyte solvent for capacitors and lithium batteries.
- Coatings: In paint-stripping solvents and formulations requiring high-performance solvents.
- Photography: Used as a dispersion agent for photosensitive materials .
4.2 Material Science
The compound serves as a raw material for synthesizing other chemical derivatives used in various industrial applications, including adhesives, coatings, and specialty chemicals .
Comparative Data Table
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Neuropharmacology | Stroke therapy | Neuroprotective effects |
| Pharmaceutical | Precursor for GHB | Treatment of sleep disorders |
| Agrochemicals | Plant growth regulators | Sustainable pest control |
| Industrial Solvents | Electronics, coatings, photography | High solvating capacity |
| Material Science | Raw material for chemical synthesis | Versatile applications |
Mechanism of Action
Gamma-Butyrolactone-13C4 exerts its effects primarily through its conversion to gamma-hydroxybutyric acid in the body. This conversion involves the hydrolysis of the lactone ring to form gamma-hydroxybutyric acid, which then acts on gamma-aminobutyric acid receptors in the central nervous system . This interaction leads to various physiological effects, including sedation and relaxation .
Comparison with Similar Compounds
Gamma-Hydroxybutyrate (GHB)
- Chemical Structure : GHB is a linear hydroxy acid (C₄H₈O₃), whereas GBL-13C4 is a cyclic lactone (¹³C₄H₆O₂).
- Pharmacology : GHB acts as a CNS depressant via GABA-B receptor agonism and GHB-specific receptor modulation. In contrast, GBL-13C4 lacks pharmacological activity due to isotopic substitution .
- Applications : GHB is used therapeutically but regulated due to abuse risks. GBL-13C4 is exclusively employed in analytical workflows to track GBL/GHB metabolism without contributing to psychoactive effects .
Gamma-Butyrolactone (Unlabeled GBL)
- Isotopic Differences : Unlabeled GBL (C₄H₆O₂, MW 86.09 g/mol) has a molecular weight 4.01 g/mol lighter than GBL-13C4 (¹³C₄H₆O₂, ~90.10 g/mol).
- Metabolic Role : GBL rapidly converts to GHB in vivo via lactonase enzymes. GBL-13C4 facilitates tracing this conversion in isotopic dilution assays .
- Regulatory Status : Unlabeled GBL is a Schedule I precursor in many jurisdictions. GBL-13C4 is exempt from such restrictions when used for research .
1,4-Butanediol (1,4-BD)
- Metabolic Pathway: 1,4-BD is another GHB precursor metabolized via alcohol dehydrogenase. Unlike GBL-13C4, it requires two enzymatic steps to form GHB.
- Analytical Utility : GBL-13C4 provides higher specificity in detecting GBL-derived GHB compared to 1,4-BD, which introduces additional metabolic variables .
Metabolic Tracing
GBL-13C4 enables precise quantification of GHB formation from GBL in vivo. Studies using rat models demonstrated that 13C-labeled GHB (derived from GBL-13C4) could be distinguished from endogenous GHB, confirming GBL’s rapid conversion kinetics .
Forensic Toxicology
In overdose cases involving GHB, GBL-13C4 serves as a critical internal standard to differentiate exogenous GHB from naturally occurring levels (<1 µg/mL in blood). This application is validated under ISO 17025 guidelines, emphasizing reproducibility and method robustness .
Pharmacokinetic Studies
GBL-13C4 was used to calculate the half-life of GBL in human plasma (t₁/₂ = 20–30 minutes), highlighting its utility in designing controlled-release formulations for GHB therapies .
Biological Activity
Gamma-butyrolactone (GBL) is a cyclic ester that has garnered significant attention due to its biological activity and potential therapeutic applications. The isotopically labeled variant, gamma-butyrolactone-13C4, is particularly important for tracing metabolic pathways and understanding the pharmacodynamics of GBL. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, toxicology, and relevant case studies.
Chemical Structure and Properties
Gamma-butyrolactone is a five-membered lactone with the chemical formula . The incorporation of carbon-13 isotopes allows for enhanced tracking in biological studies, aiding in the elucidation of its metabolic fate in various organisms.
Pharmacological Activities
Gamma-butyrolactone exhibits a range of pharmacological activities, primarily attributed to its conversion to gamma-hydroxybutyric acid (GHB) in the body. This conversion is crucial for its effects on the central nervous system (CNS), where it acts as a depressant.
Key Pharmacological Effects:
Toxicology
The toxicological profile of gamma-butyrolactone has been extensively studied. Acute toxicity data indicate that the oral LD50 ranges from 800 to 1720 mg/kg in mice and 1540 to 1800 mg/kg in rats . Chronic exposure studies have shown varied effects on body weight and survival rates among different species.
Chronic Toxicity Studies:
- Mice: In a two-year study, male B6C3F1 mice receiving high doses exhibited lower survival rates due to aggressive behavior exacerbated by sedation .
- Rats: Fischer 344/N rats showed no significant increase in neoplasms or non-neoplastic lesions after chronic administration .
Case Studies
Several case studies have documented the effects of GBL in human subjects, particularly concerning withdrawal symptoms associated with its use as a recreational drug.
Notable Case Studies:
- Withdrawal Symptoms: A study highlighted five cases where individuals experienced severe withdrawal symptoms from GBL, resembling those from GHB withdrawal .
- CNS Effects: Observational reports indicate that high doses can lead to significant CNS depression, with some patients requiring medical intervention due to respiratory distress .
Research Findings
Recent literature emphasizes the need for further research into the specific biological activities of this compound. Notably, studies have focused on its role in metabolic pathways and potential therapeutic applications.
Research Highlights:
- Metabolic Pathways: Studies utilizing this compound have traced its conversion to GHB and subsequent effects on metabolic processes .
- Synthetic Applications: Advances in synthetic methodologies for producing gamma-butyrolactones have been reported, enhancing their availability for research .
Data Tables
| Study Type | Species | Dose (mg/kg) | Duration | Key Findings |
|---|---|---|---|---|
| Chronic Toxicity | Male Mice | 262 - 525 | 2 years | Lower survival rates; aggressive behavior noted |
| Chronic Toxicity | Female Mice | 262 - 525 | 2 years | No increase in neoplasms; weight loss observed |
| Chronic Toxicity | Male Rats | 112 - 225 | 2 years | No significant lesions; slight inactivity noted |
| Case Study | Humans | Varies | N/A | Severe withdrawal symptoms; respiratory distress |
Q & A
Basic Research Questions
Q. How can researchers ensure reproducibility in synthesizing and characterizing gamma-Butyrolactone-13C4?
- Methodological Answer :
- Synthesis : Document reaction conditions (e.g., temperature, catalysts, isotopic purity of precursors) and purification steps (e.g., distillation, recrystallization) in detail. For isotopic labeling, verify the incorporation of 13C4 using mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
- Characterization : Include spectral data (e.g., 13C-NMR chemical shifts, isotopic enrichment ratios) and compare with unlabeled gamma-butyrolactone. Use standardized reporting formats for equipment specifications (manufacturer, model, calibration) to ensure reproducibility .
- Example Table :
| Parameter | gamma-Butyrolactone | This compound |
|---|---|---|
| 13C Enrichment | 1.1% (natural) | ≥99% (synthetic) |
| NMR (δ, ppm) | 25.3 (C=O) | 25.1 (C=O, 13C-labeled) |
Q. What analytical techniques are most effective for quantifying isotopic purity in this compound?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimize ionization parameters to distinguish 13C4 peaks from natural isotopic abundance. Use internal standards (e.g., deuterated analogs) for calibration .
- High-Resolution NMR : Compare integration ratios of 13C satellite peaks to the main signal. Ensure solvent suppression techniques are applied to avoid interference .
- Key Consideration : Validate methods using reference materials with known isotopic compositions to minimize systematic errors .
Q. How does isotopic labeling impact the physicochemical properties of this compound?
- Methodological Answer :
- Thermodynamic Studies : Conduct differential scanning calorimetry (DSC) to compare melting points and thermal stability. Minor shifts (e.g., ±1°C) may occur due to isotopic mass effects .
- Kinetic Isotope Effects (KIE) : Design experiments to measure reaction rates (e.g., hydrolysis) between labeled and unlabeled compounds. Use Arrhenius plots to quantify KIE .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways involving this compound in biological systems?
- Methodological Answer :
- Hypothesis Testing : Replicate conflicting studies under identical conditions (e.g., pH, enzyme concentrations). Use isotopically labeled tracers to track metabolic intermediates via liquid chromatography-tandem MS (LC-MS/MS) .
- Data Triangulation : Cross-validate findings with orthogonal techniques (e.g., stable isotope-resolved metabolomics vs. radiolabeling) to identify methodological biases .
- Case Study : A 2024 study found discrepancies in lactate dehydrogenase activity assays due to impurities in commercial 13C4 substrates. Rigorous pre-screening of reagents resolved the issue .
Q. What experimental design strategies optimize the use of this compound in tracer studies for metabolic flux analysis?
- Methodological Answer :
- Dose-Response Curves : Determine the minimum isotopic enrichment required for detectable signal-to-noise ratios in MS-based assays. Avoid saturation effects by testing multiple tracer concentrations .
- Time-Course Experiments : Collect samples at intervals (e.g., 0, 15, 30, 60 minutes) to capture dynamic flux changes. Use compartmental modeling to account for intracellular vs. extracellular tracer distribution .
- Example Workflow :
Labeling : Administer this compound to cell cultures.
Quenching : Rapidly cool samples to halt metabolism.
Extraction : Use methanol/water mixtures to isolate metabolites.
Analysis : Apply 13C-isotopomer spectral analysis (ISA) .
Q. How should researchers address challenges in detecting low-abundance 13C4-labeled metabolites in complex matrices?
- Methodological Answer :
- Enrichment Techniques : Pre-concentrate samples using solid-phase extraction (SPE) or derivatization (e.g., silylation for GC-MS compatibility) .
- High-Sensitivity Instrumentation : Employ ultra-high-performance LC (UHPLC) coupled with high-resolution MS (HRMS) to resolve isotopic fine structure. Set resolution ≥50,000 to distinguish 13C4 from background .
- Data Processing : Use software tools (e.g., XCMS, MZmine) for peak alignment and noise reduction. Apply false-discovery-rate (FDR) corrections to minimize Type I errors .
Guidance for Data Reporting
- Reproducibility : Follow the "Experimental" section guidelines from Beilstein Journal of Organic Chemistry, including raw data deposition in public repositories (e.g., Zenodo) .
- Ethical Standards : Cite primary literature for known compounds and provide full synthetic details for novel derivatives .
- Conflict Resolution : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and experimental designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
